Chiral Specificity: (2S)-Configured versus Racemic 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid
The target compound is commercially supplied as the single (2S)-enantiomer, as confirmed by the [C@@H] designation in its SMILES notation . This stereochemical definition stands in contrast to racemic mixtures of the same constitution, which are also accessible under the same CAS registry but lack stereochemical control. The (2S) configuration is essential for generating defined stereochemistry during the synthesis of integrin VLA-4 antagonists, where the C2 position participates in pharmacophoric interactions .
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | (2S)-enantiomer via SMILES [C@@H](CN([S](=O)(=O)C1=CC=C(C=C1)C)CC2=CC=CC=C2)(C)C([O-])=O |
| Comparator Or Baseline | Racemic 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid (no defined stereochemistry) |
| Quantified Difference | Not quantified; qualitative enantiomeric difference (single vs. equal mixture) |
| Conditions | Supplier product specification; SMILES structural encoding |
Why This Matters
Procurement of the defined (2S)-enantiomer eliminates the need for costly and time-consuming chiral resolution, ensuring direct applicability in stereocontrolled synthetic sequences.
- [1] Xu, Y.-Z. et al. (1999). Pyrimidinyl sulfonamide compounds which inhibit leukocyte adhesion mediated by VLA-4. WO 99/06437. View Source
